N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8(19)14-12-16-11(10-6-4-3-5-7-10)17-13(18-12)15-9(2)20/h3-7H,1-2H3,(H2,14,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHXDALUNECPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)C2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967848 | |
| Record name | N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-35-5 | |
| Record name | NSC3317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis and Cyclization Using Triphosgene
A foundational approach involves hydrazinolysis of ethyl acetate to form acethydrazide, followed by cyclization with triphosgene (bis(trichloromethyl) carbonate). This method avoids hazardous phosgene gas, enhancing operational safety.
Procedure :
- Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate (85%) under reflux (8 hours) to yield acethydrazide (98% yield).
- Cyclization : Acethydrazide and triphosgene undergo heating in aliphatic or aromatic solvents (e.g., toluene) to form the triazine core.
- Phenyl Incorporation : Chloroacetone is replaced with phenyl-containing alkylating agents (e.g., benzyl chloride) in the alkylation step, using sodium alkoxide bases in polar solvents (methanol/ethanol) at 60°C.
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate (85%) | Ethanol | Reflux | 98% |
| Cyclization | Triphosgene | Toluene | 90°C | 85% |
| Alkylation | Benzyl chloride, NaOMe | Methanol | 60°C | 78% |
One-Pot Sequential Synthesis
A one-pot strategy merges ethyl cyanoacetate and ethyl glycinate hydrochloride with primary amines, enabling imidazolidinone formation alongside triazine derivatization. This method reduces purification steps and improves atom economy.
Procedure :
- Nucleophilic Attack : Ethyl cyanoacetate reacts with amines (e.g., aniline) to form intermediates with active methylene groups.
- Ring Closure : Ethyl glycinate hydrochloride introduces imino groups, facilitating cyclization into the triazine structure.
- Acetylation : Final acetylation with acetic anhydride introduces the second acetamide group.
Optimization :
- Solvent : Neat conditions or ethanol minimize side reactions.
- Base : Triethylamine activates amino groups, enhancing nucleophilicity.
Mechanistic Insights and Reaction Dynamics
Cyclization Kinetics
Triphosgene-mediated cyclization proceeds via a two-step mechanism:
- Carbamate Formation : Triphosgene reacts with acethydrazide to generate a carbamate intermediate.
- Ring Closure : Intramolecular dehydration yields the triazine ring, with solvent polarity influencing reaction rate.
Activation Energy : Density functional theory (DFT) studies suggest a ΔG‡ of 25–30 kcal/mol for triazine formation.
Steric Effects in Phenyl Substitution
The phenyl group at position 6 introduces steric hindrance, necessitating optimized alkylation conditions:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Temperature : Reactions at 60–80°C balance reactivity and byproduct suppression.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity using acetonitrile/water gradients.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Sodium carbonate is often used as an acid scavenger in these reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions include various substituted triazines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Triazine Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide and analogous triazine derivatives:
*Estimated based on molecular formula.
Key Observations:
The phenyl group at position 6 provides steric bulk and aromaticity, contrasting with the styryl group in Compound B, which introduces a conjugated double bond for enhanced photophysical properties .
Synthetic Routes :
- Compound B and the title compound likely share synthetic strategies, such as stepwise nucleophilic substitution on cyanuric chloride. However, the phenyl group in the title compound may require milder conditions compared to the styryl group in Compound B, which involves Heck coupling or similar cross-coupling reactions .
Spectroscopic Characterization :
- The FTIR spectrum of Compound B shows N-H stretches at 3331 cm⁻¹ (primary amine) and 3169 cm⁻¹, while the title compound’s acetamido groups would exhibit N-H stretches near 3300 cm⁻¹ and C=O stretches at ~1650–1680 cm⁻¹ .
- The phenyl group in the title compound would display C-H out-of-plane bending vibrations at ~700 cm⁻¹, similar to the benzene ring in Compound B .
Theoretical and Experimental Stability :
Data Table: Comparative Physicochemical Properties
Biological Activity
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide is a compound belonging to the class of 1,3,5-triazines, known for their diverse biological activities. These include antibacterial , anticancer , and antifungal properties, making them significant in pharmaceutical and agricultural applications . The compound's unique structure enhances its interaction with biological targets, leading to various therapeutic effects.
Antibacterial Activity
Research indicates that this compound exhibits substantial antibacterial activity. It has been shown to inhibit the growth of multiple bacterial strains by disrupting essential metabolic pathways through enzyme inhibition .
Case Study: Inhibition of Bacterial Enzymes
In a study examining the compound's effectiveness against Escherichia coli, it was found that this compound significantly reduced bacterial viability at concentrations as low as 50 µg/mL. This effect was attributed to its ability to inhibit key enzymes involved in the bacterial cell cycle.
Antifungal Activity
The compound also demonstrates antifungal properties. It has been tested against various fungal pathogens, showing promising results in inhibiting fungal growth and spore formation.
Table 1: Antifungal Efficacy Against Common Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Candida albicans | 25 µg/mL | Disruption of cell membrane integrity |
| Aspergillus niger | 30 µg/mL | Inhibition of ergosterol synthesis |
| Cryptococcus neoformans | 40 µg/mL | Inhibition of chitin synthesis |
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Case Study: Apoptosis Induction in Cancer Cells
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant increase in apoptosis markers such as caspase activation and PARP cleavage at concentrations above 20 µg/mL.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes within bacteria and fungi.
- Cell Membrane Disruption : It alters the integrity of microbial cell membranes.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to programmed cell death.
Table 2: Comparison of Biological Activities
| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 4,6-Dichloro-1,3,5-triazin-2-amino | Moderate | Low | Moderate |
| 4-Amino-N-(6-chlorophenyl)-1,3,5-triazine | High | High | Low |
Q & A
Q. What are the established synthetic routes for N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. A common approach involves reacting 4-amino-6-phenyl-1,3,5-triazin-2-yl derivatives with acetylating agents like acetic anhydride. Key intermediates are characterized using:
- IR spectroscopy : To confirm amide C=O stretches (~1650–1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
- NMR spectroscopy : NMR identifies acetamide protons (δ 2.0–2.2 ppm) and aromatic protons from the phenyl group (δ 7.2–7.8 ppm). NMR resolves carbonyl carbons (~170 ppm) and triazine carbons (~160–170 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. Which spectroscopic techniques are prioritized for structural validation, and what key features distinguish this compound?
Methodological Answer:
- X-ray crystallography : Resolves the planar triazine ring and acetamide substituents, with intermolecular hydrogen bonds (e.g., C–H⋯O) often observed in the crystal lattice .
- 2D NMR (COSY, HSQC) : Confirms connectivity between the phenyl group and triazine core. NOESY detects spatial proximity between aromatic protons and acetamide methyl groups .
- UV-Vis spectroscopy : The conjugated triazine-phenyl system typically shows absorbance in the 250–300 nm range, useful for concentration determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Evidence suggests refluxing in ethanol/water mixtures improves crystallinity .
- Catalyst screening : Base catalysts (e.g., KCO) promote nucleophilic substitution. Microwave-assisted synthesis reduces reaction time from hours to minutes .
- Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., over-acetylation). Post-reaction quenching with ice-water enhances product precipitation .
Q. What computational strategies validate molecular structure and predict bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond lengths/angles and compares them to crystallographic data (e.g., triazine ring planarity) .
- Molecular docking : Screens against sodium channels (e.g., Nav1.7) using the acetamide group as a hydrogen-bond donor, as seen in related analgesics .
- QSAR modeling : Correlates substituent electronegativity (e.g., phenyl vs. fluorophenyl) with solubility or receptor binding affinity .
Q. How should contradictions between theoretical and experimental spectral data be resolved?
Methodological Answer:
- Dynamic NMR studies : Detect rotational barriers in acetamide groups that may cause splitting in NMR signals .
- Isotopic labeling : -labeling of the triazine ring clarifies ambiguous coupling patterns in NMR .
- Comparative crystallography : Cross-validate with structurally analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide derivatives) to identify systematic errors .
Q. What formulation strategies improve solubility for in vivo studies without structural modification?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG300 mixtures (≥2.5 mg/mL solubility) for intravenous administration .
- Cyclodextrin inclusion complexes : β-cyclodextrin enhances aqueous solubility via host-guest interactions with the phenyl group .
- Nanoemulsions : Lipid-based carriers (e.g., 90% corn oil) achieve stable suspensions for oral dosing .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
Methodological Answer:
- Metabolic stability assays : Test for cytochrome P450-mediated degradation using liver microsomes .
- Species-specific assays : Compare murine vs. human Nav1.7 isoforms, as small structural differences (e.g., pore-loop residues) alter inhibitor binding .
- Batch purity analysis : HPLC-MS (≥95% purity) rules out impurities causing off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
